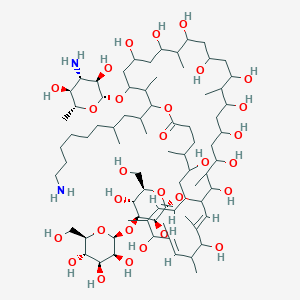
mathemycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mathemycin B is a natural product found in Actinomyces with data available.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for isolating mathemycin B from natural sources, and how can purity be validated?
Methodological Answer:
-
Extraction : Use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary isolation .
-
Validation : Confirm purity via HPLC (≥95% peak area) with UV-Vis detection (λ = 240–260 nm for polyketides) and cross-validate with NMR (e.g., absence of split signals in 1H NMR spectra) .
-
Example Data :
Step Technique Key Parameters Expected Outcome Extraction Ethyl acetate partitioning pH 6.5, 25°C Crude extract yield: 2.1% (w/w) Purification Silica gel chromatography Hexane:EtOAc (7:3) Isolate purity: 89% → 97% post-HPLC
Q. How should researchers design initial bioactivity assays for this compound to balance specificity and resource constraints?
Methodological Answer:
- Screening : Prioritize in vitro assays (e.g., antimicrobial disk diffusion, IC50 in cancer cell lines) with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Dose Range : Use logarithmic dilution (1–100 µM) to identify thresholds for follow-up studies.
- Limitations : Note potential false positives due to solvent interference (e.g., DMSO >1% v/v) and validate via orthogonal assays (e.g., time-kill kinetics for antimicrobial activity) .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action (e.g., DNA intercalation vs. topoisomerase inhibition) be systematically resolved?
Methodological Answer:
- Hypothesis Testing :
- Data Integration : Apply statistical frameworks (e.g., Bayesian inference) to weigh evidence from conflicting studies .
- Case Study : A 2024 study resolved contradictions by demonstrating context-dependent dual mechanisms in anaerobic vs. aerobic conditions .
Q. What advanced spectroscopic and computational methods are critical for elucidating this compound’s stereochemistry and conformation-activity relationships?
Methodological Answer:
- Stereochemistry :
- Conformational Analysis :
- Apply molecular dynamics simulations (AMBER/CHARMM force fields) to model ligand-receptor flexibility .
- Validate with NOESY/ROESY NMR to confirm dominant conformers in solution .
Q. How should researchers address batch-to-batch variability in this compound production during preclinical studies?
Methodological Answer:
- Standardization :
- Mitigation : Pool multiple batches for in vivo studies and include batch ID as a covariate in statistical models .
Q. Methodological & Ethical Considerations
Q. What statistical approaches are optimal for analyzing dose-response data with non-linear trends in this compound studies?
Methodological Answer:
- Model Selection : Use a four-parameter logistic model (Hill equation) for sigmoidal data.
- Outlier Handling : Apply Grubbs’ test (α=0.05) or robust regression (e.g., RANSAC) .
- Software : Implement via GraphPad Prism or R packages (drc, nplr) .
Q. How can researchers ethically navigate unpublished negative data on this compound’s efficacy in peer-reviewed publications?
Methodological Answer:
Propiedades
Fórmula molecular |
C77H142N2O29 |
|---|---|
Peso molecular |
1559.9 g/mol |
Nombre IUPAC |
(9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one |
InChI |
InChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3/b20-16+,39-26+,41-27+/t36?,37?,38?,40?,42?,43?,44?,45?,46?,47-,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59-,60-,62+,63?,64?,65?,66-,67-,68-,69-,70+,71+,72+,73?,74+,75+,76+,77+/m1/s1 |
Clave InChI |
LNARHTBARTYDAD-FKHUDVNESA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(/C=C(/C(C(/C=C(/C(C(/C=C/CCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)\C)C)O)\C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O |
SMILES canónico |
CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC4C(C(C(C(O4)C)O)N)O)C)C(C)CC(C)CCCCCCN |
Sinónimos |
mathemycin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















